5-(Bromomethyl)-2-methoxypyrimidine
Overview
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis . They often serve as building blocks for the construction of more complex molecules. The “5-(Bromomethyl)-2-methoxypyrimidine” likely refers to a pyrimidine derivative where a bromomethyl group is attached at the 5th position and a methoxy group at the 2nd position. Pyrimidine is a basic structure in DNA and RNA, and its derivatives have various applications in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “5-(Bromomethyl)-2-methoxypyrimidine” would consist of a pyrimidine ring with a bromomethyl group attached at the 5th position and a methoxy group at the 2nd position. Detailed structural analysis usually involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another group . The specific reactions that “5-(Bromomethyl)-2-methoxypyrimidine” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .Scientific Research Applications
Antiviral Activity Synthesis
A study by Hocková et al. (2003) explored the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where 5-(bromomethyl)-2-methoxypyrimidine derivatives showed marked inhibition of retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).
Large-Scale Synthesis
Morgentin et al. (2009) described an efficient access to 5-hydroxypyridin- and pyrimidin-2-yl acetate cores, utilizing 5-(bromomethyl)-2-methoxypyrimidine for the synthesis of heterocyclic analogues suitable for large-scale production. This method paves the way for rapid access to other heterocyclic compounds (Morgentin et al., 2009).
Rosuvastatin Synthesis
Šterk et al. (2012) reported on the synthesis of key pyrimidine precursors for rosuvastatin, including the 5-(bromomethyl) substituted derivative. Their approach provided a highly efficient and metal-catalysis-free methodology, offering a superior alternative to existing methods for preparing these critical intermediates (Šterk et al., 2012).
Wastewater Treatment
Zhang et al. (2016) utilized a novel electrochemical treatment for wastewater containing 5-Fluoro-2-Methoxypyrimidine, demonstrating the effective removal of contaminants and significant biodegradability enhancement. This study underscores the potential environmental applications of pyrimidine derivatives in pollution control (Zhang et al., 2016).
Synthetic Methodologies
Medina et al. (2006) developed a mild and general method to convert 5-bromopyrimidines into 5-hydroxypyrimidines, showcasing the versatility of 5-(bromomethyl)-2-methoxypyrimidine in synthetic organic chemistry. This procedure allows for the synthesis of compounds containing sensitive functional groups (Medina et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-2-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTHIDQVBCBURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-methoxypyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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